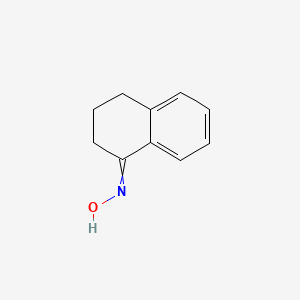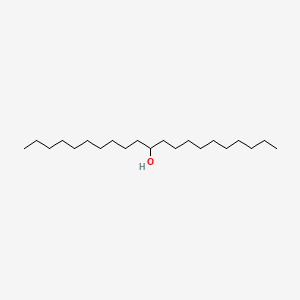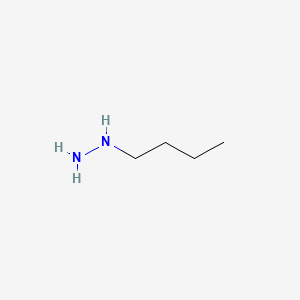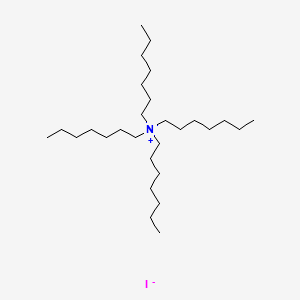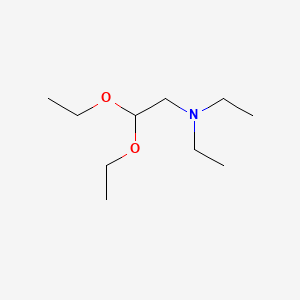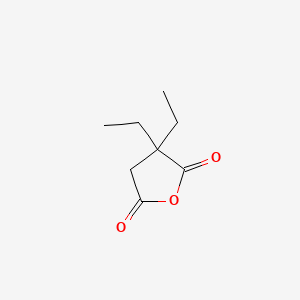
Dihydro-3,3-diethyl-2,5-furandione
Übersicht
Beschreibung
“Dihydro-3,3-diethyl-2,5-furandione” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as 3,3-diethyloxolane-2,5-dione and 2,2-Diethylsuccinic anhydride .
Synthesis Analysis
The synthesis of “Dihydro-3,3-diethyl-2,5-furandione” involves a mixture of 2,2-diethylsuccinic acid and acetyl chloride heated under reflux for 2 hours. The mixture is then cooled, concentrated in vacuo, and reconcentrated three times after the addition of toluene .Molecular Structure Analysis
The molecular structure of “Dihydro-3,3-diethyl-2,5-furandione” is represented by the InChI string: InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 . The compound has a molecular weight of 156.18 g/mol .Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Polymer Production
Research on biomass conversion and the production of sustainable polymers heavily features furan derivatives. These compounds, derived from renewable resources, play a critical role in developing next-generation polymers and fuels. For instance, 5-Hydroxymethylfurfural (HMF) and its derivatives are pivotal in synthesizing monomers, polymers, and various functional materials due to their versatility and availability from plant biomass (Chernyshev et al., 2017). The study by Chernyshev and colleagues emphasizes the potential of furan derivatives in replacing non-renewable hydrocarbon sources, indicating a similar promise for Dihydro-3,3-diethyl-2,5-furandione in such applications.
Catalysis and Chemical Transformations
Furan derivatives are also extensively studied in catalysis and chemical transformations, indicating potential research applications for Dihydro-3,3-diethyl-2,5-furandione. For example, heterogeneous acid catalysts have been explored for converting carbohydrates into furfural and hydroxymethylfurfural, showcasing the efficiency of such catalysts in optimizing yields and supporting sustainable chemical processes (Agirrezabal-Telleria et al., 2014). This area of research demonstrates the utility of furan derivatives in advancing green chemistry and might highlight similar uses for Dihydro-3,3-diethyl-2,5-furandione in catalytic and transformation processes.
Eigenschaften
IUPAC Name |
3,3-diethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-8(4-2)5-6(9)11-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBJDZLMEPZABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182624 | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-3,3-diethyl-2,5-furandione | |
CAS RN |
2840-69-9 | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-3,3-diethyl-2,5-furandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benz[g]indole](/img/structure/B1329717.png)
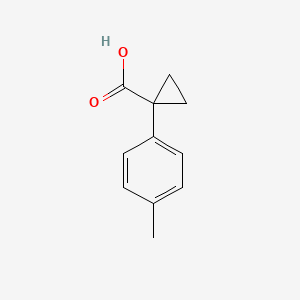
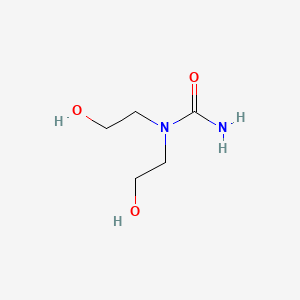
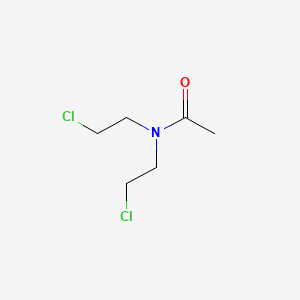


![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)

